Lupinisoflavone A
CAS No.: 93373-45-6
Cat. No.: VC21343445
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93373-45-6 |
---|---|
Molecular Formula | C20H16O6 |
Molecular Weight | 352.3 g/mol |
IUPAC Name | 6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |
Standard InChI Key | DOGAHANJPKBCGB-UHFFFAOYSA-N |
SMILES | CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
Canonical SMILES | CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
Melting Point | 189-191°C |
Chemical Structure and Properties of Lupinisoflavone A
Lupinisoflavone A belongs to the class of prenylated isoflavones, characterized by the addition of a prenyl group (C₅H₉) to the basic isoflavone skeleton. Based on the patterns observed in lupin isoflavonoids, Lupinisoflavone A likely features the characteristic 15-carbon isoflavone backbone (C₆-C₃-C₆) with a prenyl modification that enhances its biological activity and physicochemical properties.
The UV absorption characteristics of isoflavones provide valuable insights into their structural features. Isoflavones typically exhibit maximum UV absorption in the range of 260-270 nm, which is characteristic of the benzoyl system in their A-ring . Specifically, yellow lupin isoflavones show UV methanolic maxima in the region of 265-269 nm, with prenylated derivatives often displaying slight bathochromic shifts (shifts toward longer wavelengths) compared to their non-prenylated counterparts .
From the available research, we can infer that Lupinisoflavone A likely exhibits the following structural characteristics:
-
A basic isoflavone skeleton with a heterocyclic olefin proton (C-2-H) that appears as a sharp singlet in ¹H-NMR spectroscopy at approximately δ 8.14-8.26 ppm
-
Prenylation, possibly at the C-8 position of the A-ring, which is characteristic of yellow lupin isoflavones
-
Potential hydroxylation or hydration of the prenyl substituent
-
Possible 5-hydroxylation, as indicated by dark purple fluorescence under UV light (365 nm) on TLC plates, which is characteristic of 5-hydroxylated isoflavones
Table 1: Predicted Physicochemical Properties of Lupinisoflavone A Based on Structural Analogues
Analytical Technique | Application | Key Information Provided |
---|---|---|
LC/UV | Initial separation and detection | UV absorption maxima indicating structural features |
LC/ESI/MS^n | Structural characterization | Molecular weight, fragmentation patterns revealing substituent positions |
UPLC-ESI-qTOF-MS | High-resolution analysis | Precise molecular formula determination |
¹H-NMR | Structural elucidation | Proton environments, distinguishing features (e.g., heterocyclic proton) |
TLC with UV detection | Rapid screening | Fluorescence characteristics indicating hydroxylation patterns |
Comparison with Other Lupin Isoflavones
Lupinisoflavone A exists within a complex network of related isoflavonoids in lupin species. Understanding its relationship to other lupin isoflavones provides valuable context for appreciating its unique structural features and potential biological significance.
The isoflavone profile varies considerably among different lupin species. White lupin (L. albus) primarily produces genistein derivatives prenylated at the B-ring, such as isowighteone (3'-prenylgenistein), while yellow lupin (L. luteus) typically produces isoflavones prenylated at the C-8 position of the A-ring . This interspecies variation reflects differences in the expression and substrate specificity of prenyltransferase enzymes.
Table 3: Comparison of Major Isoflavones in Different Lupin Species
Isoflavone | Primary Lupin Species | Key Structural Features | UV Absorption Maximum |
---|---|---|---|
Isowighteone | L. albus | 3'-prenylgenistein (B-ring prenylation) | 262.3 nm |
Wighteone | L. albus | 6-prenylgenistein (A-ring prenylation) | 267.0 nm |
Lupiwighteone | L. albus | 8-prenylgenistein (A-ring prenylation) | 265.8 nm |
Luteone | L. albus | 6-prenyl-2'-hydroxygenistein | Not specified in sources |
Hydroxyparviflavone A | L. luteus | Complex isoflavone structure | 269 nm |
Lupinisoflavone A | L. luteus | Prenylated isoflavone (likely C-8 prenylation) | Approximately 265-269 nm |
Even within a single species, the isoflavone profile can be complex, with multiple prenylated derivatives and various glycosylated forms. For instance, in white lupin, genistein can be prenylated at different positions to produce isowighteone (3'-prenylation), wighteone (6-prenylation), or lupiwighteone (8-prenylation), each with distinct spectroscopic properties and potentially different biological activities .
The glycosylation pattern of isoflavones adds another layer of complexity. Lupin roots contain numerous di- and monoglycosides of isoflavones, with glycosylation occurring at both oxygen and carbon atoms. Some glycosides are further modified by acylation with malonic acid . These modifications affect the physicochemical properties and bioavailability of isoflavones.
Current Research Gaps and Future Directions
Despite the significant progress in understanding lupin isoflavones, several research gaps remain, particularly concerning Lupinisoflavone A and other specific prenylated derivatives. The complete structural elucidation of many lupin isoflavones, including precise glycosylation and prenylation patterns, requires further investigation using advanced analytical techniques.
The biosynthetic pathways leading to the diverse array of prenylated isoflavones in yellow lupin, including Lupinisoflavone A, remain to be fully characterized. While a prenyltransferase responsible for B-ring prenylation in white lupin has been identified , the enzymes catalyzing A-ring prenylation, particularly at the C-8 position characteristic of yellow lupin isoflavones, warrant further study.
The biological activities of Lupinisoflavone A and related compounds require more comprehensive evaluation. While prenylated isoflavones generally exhibit antimicrobial and antioxidant properties, the specific activities of individual compounds and their structure-activity relationships need further investigation to fully exploit their potential applications.
Future research directions may include:
-
Complete structural characterization of Lupinisoflavone A using advanced NMR techniques and X-ray crystallography
-
Identification and functional characterization of prenyltransferases responsible for A-ring prenylation in yellow lupin
-
Evaluation of the antimicrobial spectrum of Lupinisoflavone A against plant pathogens and human pathogens
-
Assessment of the antioxidant capacity and phytoestrogenic potential of Lupinisoflavone A in comparison with other lupin isoflavones
-
Investigation of the potential health benefits of Lupinisoflavone A and its application in functional foods or nutraceuticals
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume